O-Methyl-D-tyrosine vs. O-Methyl-L-tyrosine: Stereochemical and Purity Specifications for Peptide Synthesis
When sourcing for solid-phase peptide synthesis, the stereochemical purity of the amino acid is paramount. O-Methyl-D-tyrosine is commercially available with a specified optical rotation of [α]20/D +7.0±1° (c = 1% in 5 M HCl) and a purity of ≥99.0% (NT) . This is a critical differentiator from its L-enantiomer, O-methyl-L-tyrosine, which would exhibit a negative optical rotation. Using the incorrect enantiomer can lead to the synthesis of an inactive or unintended diastereomer, compromising entire batches of research peptides.
| Evidence Dimension | Chiral Purity and Identity |
|---|---|
| Target Compound Data | Optical rotation: [α]20/D +7.0±1° (c = 1% in 5 M HCl); Purity: ≥99.0% (NT) |
| Comparator Or Baseline | O-Methyl-L-tyrosine: Negative optical rotation (specific value not provided) |
| Quantified Difference | Opposite sign of optical rotation |
| Conditions | Standard polarimetry; HPLC purity analysis |
Why This Matters
This ensures the correct stereoisomer is procured, which is essential for the biological activity and structural integrity of D-amino acid-containing peptides.
